(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide
Description
This compound is a benzothiazole-based derivative featuring a 3,4,5-trimethoxybenzamide substituent and a 4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene backbone. The Z-configuration refers to the stereochemistry of the imine bond in the thiazole ring, which influences molecular geometry and intermolecular interactions. Such compounds are typically synthesized via condensation reactions involving hydrazides or thiosemicarbazides with heterocyclic aldehydes or ketones .
Properties
IUPAC Name |
N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3,4,5-trimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O6S/c1-22-16-12(24-2)7-8-13(25-3)18(16)29-20(22)21-19(23)11-9-14(26-4)17(28-6)15(10-11)27-5/h7-10H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZISGXUYYGTVWSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2SC1=NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed analysis of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 386.4 g/mol. The compound features a benzo[d]thiazole moiety, which is known for its diverse biological activities, and multiple methoxy groups that may enhance its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 386.4 g/mol |
| CAS Number | 868370-83-6 |
Biological Activities
Research indicates that compounds containing benzo[d]thiazole structures exhibit significant biological activities, including:
- Antimicrobial Activity : Compounds with similar structures have shown effectiveness against various bacteria and fungi.
- Anticancer Properties : Some derivatives have been evaluated for their ability to inhibit cancer cell proliferation.
- Anti-inflammatory Effects : The presence of methoxy groups may contribute to anti-inflammatory activity by modulating inflammatory pathways.
Case Studies
-
Anticancer Evaluation :
A study evaluated the anticancer potential of similar benzo[d]thiazole derivatives against breast cancer cell lines. The results indicated that compounds with methoxy substitutions exhibited enhanced cytotoxicity compared to their unsubstituted analogs. -
Antimicrobial Screening :
In another investigation, a series of benzo[d]thiazole derivatives were screened for antimicrobial activity against Gram-positive and Gram-negative bacteria. The results demonstrated that certain analogs showed significant inhibition zones, suggesting potential as new antimicrobial agents.
Structure-Activity Relationship (SAR)
The biological activity of (Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide can be influenced by various structural modifications:
| Structural Feature | Effect on Activity |
|---|---|
| Methoxy Groups | Increased solubility and bioavailability |
| Benzo[d]thiazole Moiety | Essential for antimicrobial and anticancer activity |
| Methyl Substitution | Modulates interaction with biological targets |
Synthesis Methods
The synthesis of (Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide typically involves multi-step organic reactions:
- Formation of the Benzo[d]thiazole Moiety : Cyclization reactions using appropriate thioketones and amines.
- Substitution Reactions : Introduction of methoxy groups through methylation or methoxylation techniques.
- Final Coupling : Formation of the amide bond through coupling reactions between the benzo[d]thiazole derivative and the trimethoxybenzamide.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Benzodioxine Cores
Compounds like (E)-2-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methylene)hydrazine-1-carbothioamide (, Table 1) share a fused heterocyclic system but replace the benzothiazole core with a benzodioxine ring. Key differences include:
- Electronic properties : Benzodioxine’s oxygen atoms confer greater polarity compared to the sulfur-containing benzothiazole, impacting solubility and receptor binding.
- Synthetic routes : Benzodioxine derivatives are synthesized via sodium acetate-mediated condensation of thiosemicarbazides, whereas the Z-compound likely requires regioselective methoxylation and methyl group introduction .
Trimethoxyphenyl-Linked Combretastatin Analogs
4-(3,4,5-Trimethoxybenzylidene)-2-(3,4,5-trimethoxyphenyl)oxazol-5(4H)-one () shares the 3,4,5-trimethoxyphenyl group but employs an oxazolone ring instead of benzothiazole.
- However, the benzothiazole core could enhance metabolic stability compared to oxazolone’s susceptibility to hydrolysis .
- Synthesis: Combretastatin analogs use hydrazide-heated reflux in ethanol, whereas the Z-compound’s synthesis may involve multistep regioselective methoxylation.
Thiadiazole-Benzamide Derivatives
N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide () features a thiadiazole ring instead of benzothiazole.
- Structural rigidity : Thiadiazole’s planar structure may reduce steric hindrance compared to the benzothiazole’s fused ring system.
- Substituent effects: The dimethylamino group in thiadiazole derivatives enhances solubility, whereas the Z-compound’s methoxy groups prioritize lipophilicity and membrane penetration .
Data Tables
Table 2: Physicochemical Properties
Research Findings and Implications
- Synthetic challenges : The Z-compound’s regioselective methoxylation and stereochemical control are more complex than analogs with simpler cores (e.g., oxazolone or thiadiazole) .
- Biological relevance : The trimethoxyphenyl group is conserved across analogs, suggesting shared mechanisms (e.g., tubulin binding), but the benzothiazole core may improve pharmacokinetic stability .
Q & A
Q. How can researchers optimize the synthesis of the Z-isomer of this benzothiazole-benzamide hybrid to minimize E-isomer contamination?
- Methodological Answer : To favor the Z-isomer, employ reaction conditions that stabilize the imine tautomer. demonstrates that using aprotic solvents (e.g., CH₂Cl₂) with mild bases (e.g., NaH) at controlled temperatures (0–5°C) reduces isomerization. Monitoring reaction progress via TLC and isolating intermediates (e.g., hydrazones, as in Compounds 14a and 14b) can improve stereochemical purity . Additionally, NMR spectroscopy (e.g., comparing chemical shifts of vinylic protons) can confirm Z/E ratios .
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- 1H NMR : Key signals include the thiazole ring protons (δ 7.78 ppm, singlet) and methoxy groups (δ 3.72–3.80 ppm, singlets) .
- MS (ESI) : Molecular ion peaks (e.g., m/z 370.1 [M+H]+ for hydrazone derivatives) validate the molecular weight .
- IR : Absence of N-H stretches (3300–3500 cm⁻¹) confirms imine formation .
Cross-referencing with analogs in and ensures structural fidelity.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced antimicrobial activity?
- Methodological Answer :
- Substituent Analysis : highlights that 3,4,5-trimethoxyphenyl groups enhance antifungal activity. Introduce halogen substituents (e.g., Cl, F) at the 4-position of the benzothiazole ring (as in , Compound 6a) to improve lipophilicity and membrane penetration.
- Bioisosteric Replacement : Replace the benzo[d]thiazole core with 1,3,4-thiadiazole () to assess impact on target binding.
- Data-Driven Design : Use MIC (Minimum Inhibitory Concentration) data from and to prioritize substituents (e.g., 2,4-dimethoxy vs. 3,4,5-trimethoxy).
Q. What strategies resolve contradictions in biological activity data across studies (e.g., antimicrobial vs. poor activity in certain analogs)?
- Methodological Answer :
- Assay Standardization : Discrepancies may arise from variations in microbial strains or assay protocols. Cross-test compounds using CLSI (Clinical and Laboratory Standards Institute) guidelines.
- Membrane Permeability Testing : Poor activity in polar analogs (e.g., hydroxylated derivatives) may reflect low permeability. Use logP calculations (: LogP = 2.82) or Caco-2 cell assays to correlate hydrophobicity with efficacy.
- Target Validation : Perform enzyme inhibition assays (e.g., glucosidase inhibition in ) to confirm mechanism-specific activity.
Q. How can computational modeling predict CYP3A4 inhibition potential for this compound?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions between the trimethoxybenzamide moiety and CYP3A4’s heme pocket (). Prioritize analogs with lower binding energy (< -8 kcal/mol).
- Pharmacophore Mapping : Align with known CYP3A4 inhibitors (e.g., ketoconazole) to identify critical features (e.g., methoxy groups, planar aromatic systems).
- MD Simulations : Assess stability of ligand-enzyme complexes over 100 ns trajectories to predict inhibitory potency .
Critical Analysis of Contradictions
- vs. 7 : While reports high antifungal activity for 3,4,5-trimethoxy derivatives, shows weaker activity in similar thiadiazole analogs. This discrepancy may stem from differences in microbial strains or solubility. Researchers should conduct parallel testing under uniform conditions.
- vs. 9 : uses NaH for cyclization, whereas employs p-toluenesulfonyl chloride. The latter method may introduce sulfonate byproducts, affecting purity. Comparative HPLC analysis (e.g., C18 column, MeOH/H2O gradient) is recommended to assess side reactions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
